molecular formula C23H28NO2P B8236738 N,N-di(propan-2-yl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine

N,N-di(propan-2-yl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine

Cat. No.: B8236738
M. Wt: 381.4 g/mol
InChI Key: SXKRSJWFFJRTEA-UHFFFAOYSA-N
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Description

N,N-di(propan-2-yl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine (CAS: 500997-67-1, molecular formula: C₂₃H₂₈NO₂P, molecular weight: 381.45 g/mol) is a chiral phosphine ligand widely employed in asymmetric catalysis . Its structure features a tetrahydroindeno-dioxaphosphocin backbone substituted with diisopropylamine groups at the 12-position. This compound is part of a broader class of phosphorus-containing ligands designed to enhance stereoselectivity in transition-metal-catalyzed reactions, such as hydrogenation and cross-coupling .

Properties

IUPAC Name

N,N-di(propan-2-yl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28NO2P/c1-15(2)24(16(3)4)27-25-19-9-5-7-17-11-13-23(21(17)19)14-12-18-8-6-10-20(26-27)22(18)23/h5-10,15-16H,11-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXKRSJWFFJRTEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P1OC2=CC=CC3=C2C4(CC3)CCC5=C4C(=CC=C5)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28NO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (11aS)-N,N-Diisopropyl-4,5,6,7-tetrahydrodiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-amine typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Tetrahydrodiindeno Framework: This is achieved through a series of cyclization reactions.

    Introduction of the Dioxaphosphocin Ring: This step involves the reaction of the intermediate with phosphorus-containing reagents under controlled conditions.

    Attachment of Diisopropylamine Groups:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(11aS)-N,N-Diisopropyl-4,5,6,7-tetrahydrodiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the diisopropylamine groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can lead to the formation of phosphines.

Scientific Research Applications

(11aS)-N,N-Diisopropyl-4,5,6,7-tetrahydrodiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-amine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (11aS)-N,N-Diisopropyl-4,5,6,7-tetrahydrodiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-amine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its bioactivity may be attributed to its ability to interact with cellular proteins and enzymes, modulating their activity and signaling pathways.

Comparison with Similar Compounds

Steric Effects

  • Diisopropyl (Target Compound): Provides moderate steric bulk, balancing reactivity and selectivity in hydrogenation .
  • Dicyclohexyl (C₂₉H₃₆NO₂P): Increased steric hindrance improves enantioselectivity in bulky substrate reactions but may reduce reaction rates .
  • Bis((S)-1-phenylethyl) (C₃₅H₃₄NO₂P): Bulky aromatic substituents enhance π-π interactions, critical for asymmetric diamine synthesis .

Electronic Effects

  • Oxide Derivatives (e.g., C₄₅H₃₁O₄P): The 5-oxide group alters electron density at phosphorus, favoring coordination with hard Lewis acids (e.g., lanthanides) in crystallography .
  • Di-9-phenanthrenyl (C₄₅H₃₁O₄P): Extended aromatic systems improve UV detection in HPLC analysis .

Purity and Availability

  • The target compound (>97% purity) is commercially available in 100 mg to 1 g quantities, shipped globally .
  • Lower-purity analogs (e.g., 95% tetraethyl variant) are cost-effective for exploratory screening .
  • High-purity oxide derivatives (e.g., 98% C₄₅H₃₁O₄P) command premium pricing (e.g., ¥66,700/100 mg) due to specialized applications .

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